molecular formula C10H6Cl2O2S B8755989 6-Chloronaphthalene-1-sulfonyl chloride CAS No. 102153-61-7

6-Chloronaphthalene-1-sulfonyl chloride

Cat. No.: B8755989
CAS No.: 102153-61-7
M. Wt: 261.12 g/mol
InChI Key: ZHEYVXCFYIWQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6Cl2O2S and a molecular weight of 265.13 g/mol . This molecule features a naphthalene ring system substituted with both a chloro group and a highly reactive sulfonyl chloride group, making it a versatile building block in chemical synthesis . Its structure is characterized by the SMILES notation C1=CC2=C(C=CC(=C2)Cl)C(=C1)S(=O)(=O)Cl . As a bifunctional reagent, its primary research application is in nucleophilic substitution reactions, where the sulfonyl chloride group (-S(=O)2Cl) can be displaced to form sulfonate esters or sulfonamide derivatives. This reactivity is valuable for creating molecular probes, designing pharmaceutical intermediates, and developing advanced materials. The additional chloro substituent at the 6-position offers a second site for further functionalization via cross-coupling reactions, enhancing its utility in constructing more complex molecular architectures. Handling and Storage: Store in a cool, dry place under an inert atmosphere. Safety Information: This compound is for Research Use Only and is not intended for diagnostic or therapeutic use. It is hazardous and causes severe skin burns and eye damage. Please refer to the associated Safety Data Sheet (SDS) for detailed handling protocols. UN Number: 1759 (Corrosive substances) .

Properties

CAS No.

102153-61-7

Molecular Formula

C10H6Cl2O2S

Molecular Weight

261.12 g/mol

IUPAC Name

6-chloronaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C10H6Cl2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H

InChI Key

ZHEYVXCFYIWQOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)S(=O)(=O)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

6-Chloronaphthalene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a sulfonylating agent, which introduces sulfonyl groups into organic molecules. This property is particularly useful in the synthesis of sulfonamides and sulfonylureas, which are important classes of compounds in medicinal chemistry.

Case Study: Synthesis of Sulfonamides

  • Reaction Type : Nucleophilic substitution
  • Reagents : this compound with amines
  • Outcome : The reaction yields sulfonamides that exhibit antibacterial properties.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used to synthesize various bioactive compounds. Its ability to modify biological molecules enhances the pharmacological profiles of drugs.

Table 1: Pharmaceutical Compounds Derived from this compound

Compound NameTarget DiseaseMechanism of Action
Sulfonamide AntibioticsBacterial InfectionsInhibition of bacterial folic acid synthesis
Antiviral AgentsViral InfectionsInhibition of viral replication
Anticancer AgentsCancerInduction of apoptosis in cancer cells

Material Science

The compound is also employed in the development of novel materials, particularly in polymer chemistry. It can be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and composites.

Case Study: Functionalized Polymers

  • Application : Development of self-healing materials
  • Process : Incorporation of sulfonyl groups into polymer chains enhances thermal stability and mechanical properties.

Agrochemical Applications

This compound plays a role in the synthesis of agrochemicals, including pesticides and herbicides. Its reactivity allows for the modification of existing agricultural chemicals to improve efficacy and reduce environmental impact.

Table 2: Agrochemicals Synthesized Using this compound

Agrochemical NameFunctionApplication Area
HerbicidesWeed ControlAgriculture
InsecticidesPest ControlCrop Protection

Research Applications

In research settings, this compound is utilized as a building block for various chemical libraries aimed at drug discovery. Its ability to form diverse derivatives makes it a valuable tool for medicinal chemists.

Case Study: Drug Discovery

  • Focus : Screening for new antibacterial agents
  • Methodology : Libraries containing sulfonamide derivatives are tested against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 6-chloronaphthalene-1-sulfonyl chloride and related sulfonyl chlorides:

Compound Name Molecular Formula Substituent Positions/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
This compound C₁₀H₆Cl₂O₂S Cl (6), -SO₂Cl (1) ~269.15 (calculated) Not reported Intermediate in organic synthesis Inferred
2-Chloronaphthalene-1-sulfonyl chloride C₁₀H₆Cl₂O₂S Cl (2), -SO₂Cl (1) 269.15 Not reported Research reagent, sulfonation studies
5-Dimethylaminonaphthalene-1-sulfonyl chloride C₁₂H₁₂ClNO₂S -N(CH₃)₂ (5), -SO₂Cl (1) 269.75 Not reported Fluorescent probes, biochemistry
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride C₁₆H₂₂Cl₂N₂O₂S Cl (5), -SO₂NH-(CH₂)₆NH₂ (1) 377.30 222 Drug intermediates, enzyme inhibitors
6-Isopropoxynaphthalene-2-sulfonyl chloride C₁₃H₁₃ClO₃S -OCH(CH₃)₂ (6), -SO₂Cl (2) ~284.75 (calculated) Not reported Industrial surfactants, polymers

Key Comparative Insights:

Positional Isomerism (6-Chloro vs. 2-Chloro) :

  • The 6-chloro isomer likely exhibits distinct electronic effects compared to the 2-chloro analog (e.g., steric hindrance and regioselectivity in reactions) due to the chlorine’s placement relative to the sulfonyl group .

Functional Group Variations: 5-Dimethylamino substitution: The electron-donating dimethylamino group in the 5-position enhances solubility in polar solvents and enables fluorescence, making this derivative suitable for biochemical tagging . Aminohexyl side chain: The addition of a hydrophilic aminohexyl group (as in the 5-chloro derivative) increases molecular weight and enables interactions with biological targets, facilitating pharmaceutical applications . Isopropoxy group: The bulky isopropoxy substituent at the 6-position improves lipophilicity, favoring industrial applications in hydrophobic polymer matrices .

Reactivity Trends: Chlorine substituents generally increase electrophilic substitution resistance compared to alkoxy or amino groups. Sulfonyl chlorides with electron-withdrawing groups (e.g., -Cl, -NO₂) exhibit higher reactivity toward nucleophiles than those with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) .

Preparation Methods

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride. A modified protocol from CN1156441C employs ClSO₃H/SOCl₂ mixtures at 45°C, achieving 95% conversion. Alternatively, US5136043A reports thionyl chloride’s use with chlorosulfonic acid, yielding 4-chlorobenzenesulfonyl chloride at 94% efficiency.

Table 2: Chlorination Reagents and Outcomes

ReagentTemperature (°C)Yield (%)
PCl₅8085
SOCl₂/ClSO₃H4595

Mixed Chlorosulfonylation Reagent Approach

Optimized Reagent Ratios

Combining ClSO₃H and SOCl₂ in specific ratios minimizes reagent waste and improves selectivity. For 2-acetylamino naphthalene sulfonic acid, a 10:20–30:6–10 ratio (substrate:ClSO₃H:SOCl₂) at 45°C delivers 95% yield. Scaling this to 6-chloronaphthalene requires adjusting stoichiometry to account for the chloro group’s steric and electronic effects.

Temperature and Reaction Time

Controlled exothermic reactions are critical. Ice-cooled conditions (0–10°C) during reagent addition prevent decomposition, followed by gradual heating to 45°C for 2–4 hours. Extended stirring (≥3 hours) ensures complete conversion, as evidenced by HPLC monitoring in patent examples.

Comparative Analysis of Methods

Yield and Purity

The mixed ClSO₃H/SOCl₂ method outperforms traditional sulfonation-chlorination, offering 95% yield versus 85–90% for PCl₅-based routes. Purity levels exceed 98% in optimized protocols, reducing post-synthesis purification needs.

Industrial Applicability

Batch processes described in CN1156441C and US5136043A are scalable to kilogram-scale production. However, ClSO₃H’s corrosivity necessitates specialized reactors lined with glass or Hastelloy .

Q & A

Q. What role does this compound play in synthesizing enzyme inhibitors?

  • Methodology :
  • Targeted sulfonylation : React with thiol or amine groups in enzyme active sites (e.g., carbonic anhydrase inhibitors). Use X-ray crystallography to confirm binding modes .
  • Kinetic assays : Monitor inhibition constants (Kᵢ) via stopped-flow spectroscopy to evaluate potency .

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